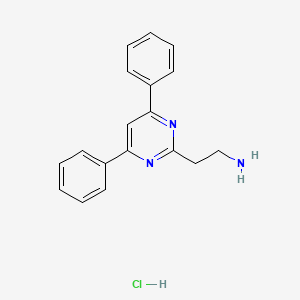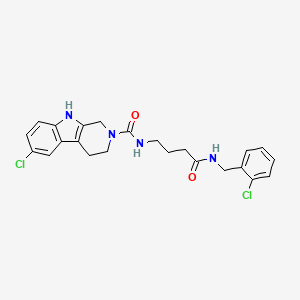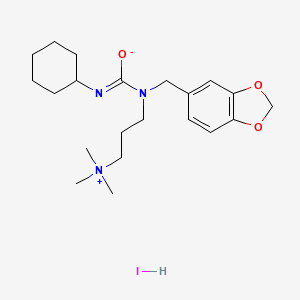
C21H34IN3O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula “C21H34IN3O3” is a complex organic molecule that contains iodine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “C21H34IN3O3” typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of iodine via halogenation reactions under controlled conditions.
Step 3: Addition of nitrogen-containing groups through amination reactions.
Step 4: Incorporation of oxygen atoms through oxidation reactions.
Industrial Production Methods: In industrial settings, the production of “this compound” often involves large-scale batch processes. Key considerations include:
Reaction Conditions: Maintaining optimal temperature and pressure to ensure high yield and purity.
Catalysts: Use of specific catalysts to accelerate reaction rates and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Various oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different chemical properties.
Substitution Products: Compounds with substituted functional groups.
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Biomolecular Interactions: The compound is studied for its interactions with biomolecules, providing insights into biological processes.
Medicine:
Pharmaceuticals: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which “C21H34IN3O3” exerts its effects involves interactions with specific molecular targets and pathways. Key aspects include:
Molecular Targets: The compound binds to specific proteins or enzymes, modulating their activity.
Pathways: It influences various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
C21H34N3O3: A similar compound lacking iodine, used for comparison in studies.
C21H34IN3O2: A compound with one less oxygen atom, providing insights into the role of oxygen in the compound’s properties.
Uniqueness:
Iodine Presence: The presence of iodine in “C21H34IN3O3” imparts unique chemical properties, such as increased reactivity and potential for specific interactions.
Functional Groups: The specific arrangement of functional groups in “this compound” contributes to its distinct chemical behavior and applications.
This detailed article provides a comprehensive overview of the compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H34IN3O3 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexyl-N-[3-(trimethylazaniumyl)propyl]carbamimidate;hydroiodide |
InChI |
InChI=1S/C21H33N3O3.HI/c1-24(2,3)13-7-12-23(21(25)22-18-8-5-4-6-9-18)15-17-10-11-19-20(14-17)27-16-26-19;/h10-11,14,18H,4-9,12-13,15-16H2,1-3H3;1H |
InChI Key |
ZFGVNXOUCPRAAS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCN(CC1=CC2=C(C=C1)OCO2)C(=NC3CCCCC3)[O-].I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)
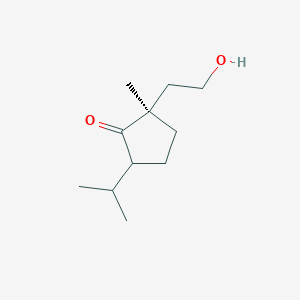
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
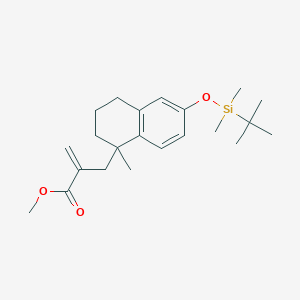
methanone](/img/structure/B12636667.png)
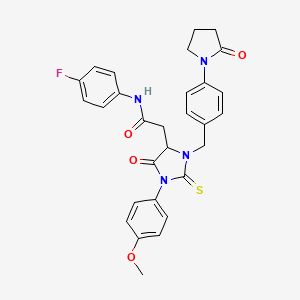
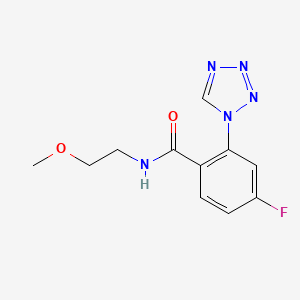
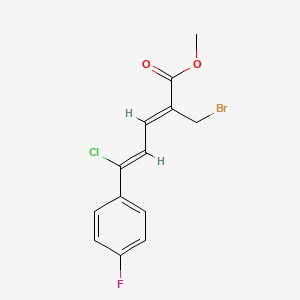
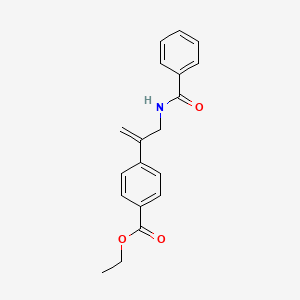
![5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12636689.png)
![tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12636691.png)
